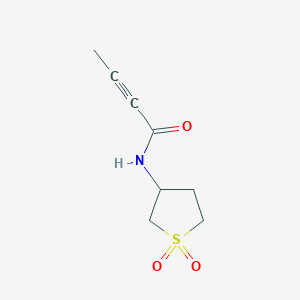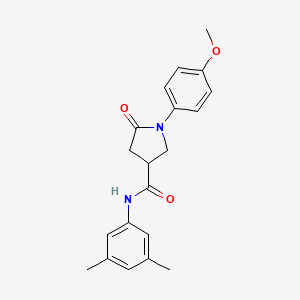![molecular formula C22H21N3O2 B11034323 1-(4-((5-Phenylbenzo[d]oxazol-2-yl)methyl)piperazin-1-yl)but-2-yn-1-one](/img/structure/B11034323.png)
1-(4-((5-Phenylbenzo[d]oxazol-2-yl)methyl)piperazin-1-yl)but-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((5-Phenylbenzo[d]oxazol-2-yl)methyl)piperazin-1-yl)but-2-yn-1-one is a complex organic compound featuring a benzoxazole moiety linked to a piperazine ring, which is further connected to a butynone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((5-Phenylbenzo[d]oxazol-2-yl)methyl)piperazin-1-yl)but-2-yn-1-one typically involves multi-step organic reactions
Benzoxazole Formation: The benzoxazole core can be synthesized via a cyclization reaction involving 2-aminophenol and a suitable carboxylic acid derivative under acidic conditions.
Piperazine Introduction: The benzoxazole derivative is then reacted with piperazine in the presence of a base, such as potassium carbonate, to form the piperazine-linked intermediate.
Butynone Addition: Finally, the intermediate is coupled with a butynone derivative using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-((5-Phenylbenzo[d]oxazol-2-yl)methyl)piperazin-1-yl)but-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the butynone moiety to a butanol derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic conditions.
Major Products:
Oxidation: Oxazole derivatives.
Reduction: Butanol derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-((5-Phenylbenzo[d]oxazol-2-yl)methyl)piperazin-1-yl)but-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or photonic properties.
Wirkmechanismus
The mechanism of action of 1-(4-((5-Phenylbenzo[d]oxazol-2-yl)methyl)piperazin-1-yl)but-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the butynone chain may contribute to its overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole and 5-phenylbenzoxazole share structural similarities and exhibit comparable bioactivities.
Piperazine Derivatives: Compounds such as 1-(4-benzylpiperazin-1-yl)ethanone and 1-(4-(2-phenylethyl)piperazin-1-yl)propan-2-one are structurally related and used in similar applications.
Uniqueness: 1-(4-((5-Phenylbenzo[d]oxazol-2-yl)methyl)piperazin-1-yl)but-2-yn-1-one is unique due to its combination of a benzoxazole moiety with a piperazine ring and a butynone chain, which imparts distinct chemical and biological properties. This structural combination enhances its potential as a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C22H21N3O2 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
1-[4-[(5-phenyl-1,3-benzoxazol-2-yl)methyl]piperazin-1-yl]but-2-yn-1-one |
InChI |
InChI=1S/C22H21N3O2/c1-2-6-22(26)25-13-11-24(12-14-25)16-21-23-19-15-18(9-10-20(19)27-21)17-7-4-3-5-8-17/h3-5,7-10,15H,11-14,16H2,1H3 |
InChI-Schlüssel |
FPAATDJGRXGMMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(=O)N1CCN(CC1)CC2=NC3=C(O2)C=CC(=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-benzyl-13-(3-chlorophenyl)spiro[15-oxa-2,3,5,7,11-pentazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),3,5,7-tetraene-14,2'-indene]-1',3',10-trione](/img/structure/B11034249.png)
![4-fluoro-N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11034250.png)
![5-(4-methoxyphenyl)-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11034251.png)
![N-(4-fluoro-2-methylphenyl)-2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11034258.png)
![4-(2-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11034260.png)
![4-(1-Cyclohexenyl)-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine](/img/structure/B11034265.png)
![(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11034271.png)

![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(2-nitrophenoxy)acetyl]amino}methylidene]-2-(2-nitrophenoxy)acetamide](/img/structure/B11034288.png)
![1-[6-(4-Cyclohexylphenyl)-3-methyl-5-propionyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]-1-propanone](/img/structure/B11034294.png)

![methyl 4-[(E)-(2-{6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl}hydrazinylidene)methyl]benzoate](/img/structure/B11034314.png)
![5-(2,4,5-Trifluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11034322.png)
![N-[3-(dimethylamino)propyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B11034324.png)
